4-Nitroquinoline N-oxide

Vue d'ensemble

Description

4-Nitroquinoline N-oxide (4-NQO) is a heterocyclic aromatic compound synthesized via nitration of quinoline-1-oxide, a reaction enabled by the electron-donating resonance effects of the N-oxide group. This modification increases the reactivity of the quinoline ring, allowing nitration at the 4-position under mild conditions . Historically, 4-NQO gained prominence due to its potent carcinogenic properties, first demonstrated in 1957 when topical application induced sarcomas and carcinomas in mice . Its mutagenicity arises from its ability to form stable DNA adducts, particularly with guanine residues, leading to G→T transversions and oxidative DNA damage via reactive oxygen species (ROS) .

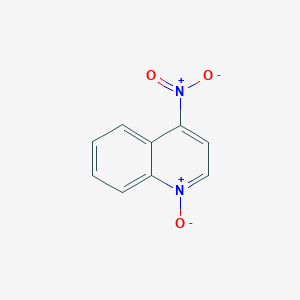

Structurally, 4-NQO consists of a quinoline backbone (a fused benzene-pyridine ring) with a nitro group at the 4-position and an N-oxide group at the pyridine nitrogen (Figure 1). These functional groups are critical for its bioactivity: the nitro group undergoes metabolic reduction to reactive intermediates (e.g., hydroxylamine derivatives), while the N-oxide enhances DNA intercalation and ROS generation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Nitroquine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la nitration de la quinoléine suivie d'une oxydation. Le processus de nitration utilise généralement de l'acide nitrique concentré et de l'acide sulfurique comme réactifs. La réaction est effectuée à des températures contrôlées pour assurer la nitration sélective en position 4 du cycle quinoléine. La nitroquinoléine résultante est ensuite oxydée pour former le 1-oxyde de 4-nitroquinoléine .

Méthodes de production industrielle

La production industrielle de Nitroquine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour maximiser le rendement et la pureté. Les étapes de nitration et d'oxydation sont soigneusement surveillées, et le produit final est purifié par cristallisation ou d'autres méthodes appropriées .

Analyse Des Réactions Chimiques

DNA Adduct Formation and Mutagenicity

4-NQO reacts with DNA to form stable monoadducts, primarily targeting purine bases. Metabolic activation converts 4-NQO into 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) , which binds covalently to:

These adducts induce G:C → T:A transversion mutations due to mispairing of 8-hydroxydeoxyguanosine (8OHdG) lesions during replication .

Key Data on DNA Damage:

Metabolic Activation Pathways

4-NQO undergoes enzymatic reduction to form reactive intermediates:

-

4-Hydroxyaminoquinoline 1-oxide (4-HAQO) : Generated via nitroreductases, this metabolite directly alkylates DNA .

-

Reactive Oxygen Species (ROS) : Superoxide radicals () and hydroxyl radicals () are produced during redox cycling of 4-NQO, causing oxidative DNA damage .

Critical Findings:

-

4-HAQO forms bulky adducts repaired predominantly by NER, while ROS induce lesions repaired by BER .

-

Inhibition of metabolic enzymes (e.g., cytochrome P450) reduces 4-NQO’s genotoxicity .

Photodynamic Reactions

Under UV or visible light, 4-NQO exhibits oxygen-dependent photodynamic activity , generating singlet oxygen () and causing:

Mechanistic Insights:

-

Light excitation of 4-NQO produces triplet-state intermediates that react with molecular oxygen .

-

Photodynamic effects synergize with direct DNA adduct formation, amplifying cytotoxicity .

Immunosuppressive Reactions

4-NQO induces apoptosis in immune cells via DNA damage responses:

-

B lymphocytes : Show higher sensitivity than T cells, with elevated γH2AX foci (DNA double-strand break marker) and Annexin V/PI staining .

-

γδ T cells and CD5+ B cells : Populations decline during oral carcinogenesis, facilitating tumor immune evasion .

Dose-Dependent Apoptosis in Immune Cells:

| Cell Type | 4-NQO Concentration (μM) | Apoptosis Rate (%) |

|---|---|---|

| Daudi (B cells) | 4 | 35 ± 5 |

| Jurkat (T cells) | 4 | 12 ± 3 |

| Daudi (B cells) | 10 | 62 ± 8 |

| Jurkat (T cells) | 10 | 25 ± 4 |

Carcinogenic Pathways in Epithelial Cells

Chronic 4-NQO exposure induces oral squamous cell carcinoma (OSCC) through:

-

Persistent DNA adducts leading to oncogenic mutations (e.g., TP53 inactivation) .

-

ROS-mediated inflammation , promoting tumor microenvironment remodeling .

Key Observations in Murine Models:

-

16-week exposure causes hyperkeratosis/dysplasia; 24-week exposure results in invasive SCC .

-

Co-occurrence of immunosuppression and tumorigenesis accelerates OSCC progression .

Toxicological Reactions

4-NQO exhibits acute toxicity in mammals:

Applications De Recherche Scientifique

Genetic Research Applications

4-NQO is extensively utilized in genetic research due to its ability to induce mutations in various organisms. It serves as a mutagen in genetic screens, particularly in fungi and mammalian cells. The following table summarizes key findings related to its mutagenic properties:

Case Study: Mutagenesis in Aspergillus nidulans

In a study by Harris et al., 4-NQO was shown to induce a broad spectrum of mutations, predominantly affecting guanine bases. This characteristic makes it an effective tool for identifying essential genes through genetic screens, as smaller mutations can lead to functional changes without lethality .

Carcinogenesis Modeling

4-NQO is widely used as a model for studying oral squamous cell carcinoma (OSCC) and esophageal squamous cell carcinoma (ESCC). The compound mimics the carcinogenic effects of ultraviolet radiation and is instrumental in understanding the progression of cancer from hyperplasia to malignancy.

Case Study: Oral Carcinogenesis in Rats

In studies involving desalivated rats, 4-NQO was applied topically to induce dysplastic changes in oral tissues. This model effectively illustrates the multi-step process of carcinogenesis, showcasing how 4-NQO initiates and promotes tumor development through specific cellular mechanisms .

Therapeutic Evaluations

Research has also focused on evaluating potential therapeutic agents against 4-NQO-induced cancers. Various studies have examined the efficacy of drugs and dietary interventions in mitigating the effects of this carcinogen.

Case Study: Nanoparticle Drug Delivery

A recent study evaluated the effectiveness of doxorubicin-loaded nanoparticles in treating tongue squamous cell carcinoma induced by 4-NQO in rats. The results indicated that nanoparticle formulations significantly inhibited tumor growth compared to free drug forms, highlighting their potential for targeted cancer therapy .

Mécanisme D'action

Nitrochin exerts its effects primarily through the induction of DNA damage. It forms bulky adducts on purine bases, particularly guanine, leading to mutations. The compound is metabolically activated to 4-hydroxyaminoquinoline 1-oxide, which forms stable adducts with DNA. This DNA damage triggers cellular responses, including the activation of DNA repair pathways and apoptosis. The p53-dependent mitochondrial signaling pathway is one of the key pathways involved in Nitrochin-induced apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Nitropyridine N-Oxide

Structural Similarities: Both 4-NQO and 4-nitropyridine N-oxide share nitro and N-oxide groups. However, 4-nitropyridine N-oxide lacks the fused benzene ring of quinoline. Functional Differences:

- Mutagenicity: 4-Nitropyridine N-oxide is less carcinogenic than 4-NQO. While both induce DNA damage, 4-NQO forms persistent DNA adducts, whereas 4-nitropyridine N-oxide primarily generates ROS via redox cycling .

- Repair Mechanisms: In E.

Table 1: Key Differences Between 4-NQO and 4-Nitropyridine N-Oxide

Other Aromatic N-Oxides

Few aromatic N-oxides have been evaluated for carcinogenicity. Pyridine N-oxide derivatives (e.g., 3-methyl-4-nitropyridine N-oxide) exhibit weaker mutagenicity, highlighting the necessity of the quinoline backbone in 4-NQO for DNA intercalation and adduct formation .

Metabolic Derivatives of 4-NQO

4-Hydroxyaminoquinoline N-Oxide (4-HAQO):

- This reduced metabolite of 4-NQO is directly genotoxic, forming covalent DNA adducts without requiring further activation .

- In Salmonella typhimurium, 4-HAQO inactivates bacteriophages irreversibly, unlike 4-NQO, which requires metabolic conversion .

4-Nitrosoquinoline N-Oxide:

- An intermediate in 4-NQO’s reduction pathway, detected electrochemically during its irreversible reduction on NiCo2S4-modified electrodes .

Table 2: Bioactivity of 4-NQO and Its Metabolites

Mechanistic Distinctions from Non-N-Oxide Carcinogens

3-Propiolactone

- A direct alkylating agent, 3-propiolactone induces tumors in guinea pigs but lacks the dual mechanism (adducts + ROS) of 4-NQO.

MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine)

- Unlike 4-NQO, MNNG is a direct-acting alkylating agent causing O⁶-methylguanine lesions. It targets mismatch repair-deficient cells, whereas 4-NQO’s damage requires nucleotide excision repair .

Research Implications and Gaps

- Species Specificity: 4-NQO induces oral squamous cell carcinoma in mice, mimicking human tobacco-related carcinogenesis, but its effects in guinea pigs are less pronounced .

- Oxidative Stress: 4-NQO’s ROS production is 10-fold stronger than paraquat, a classic redox cycler, implicating oxidative stress in its carcinogenicity .

- Unresolved Questions : The exact role of DT diaphorase in 4-NQO activation and interspecies variability in metabolic pathways require further study .

Activité Biologique

4-Nitroquinoline N-oxide (4-NQO) is a well-characterized chemical compound recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological mechanisms, mutagenicity, effects on immune cells, and the implications of 4-NQO in cancer research, supported by various studies and findings.

4-NQO is a nitro derivative of quinoline that exhibits both mutagenic and carcinogenic properties. Its primary mechanism of action involves the formation of DNA adducts after metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO). These adducts lead to oxidative damage in DNA, primarily resulting in the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative stress and DNA damage .

Table 1: Summary of Key Mechanisms of 4-NQO

Mutagenicity and Carcinogenicity

Numerous studies have established the mutagenic potential of 4-NQO. It induces mutations through various pathways, including:

- Direct DNA Damage : 4-NQO forms stable monoadducts with genomic DNA, which can result in transversions if not repaired .

- Oxidative Stress : The compound generates reactive oxygen species (ROS) that further damage cellular components, contributing to its carcinogenic profile .

Effects on Immune Cells

Recent research has highlighted the impact of 4-NQO on immune cell populations. A study demonstrated that exposure to 4-NQO resulted in a significant decrease in B-cell populations in murine models. This reduction was linked to an early immunosuppressive response during oral carcinogenesis, suggesting that 4-NQO not only promotes tumor development but also alters systemic immune responses .

Case Study: Immune Cell Profiling

In a murine model studying oral squamous cell carcinoma (OSCC):

- B-cell Reduction : Significant decrease in B-cell populations was observed post-exposure.

- T-cell Viability : While T-cells were affected, the impact was more pronounced in B-cells, indicating a selective vulnerability .

Research Findings and Implications

The implications of these findings are profound for cancer research and therapeutic strategies. Understanding how 4-NQO induces mutations and alters immune responses can guide the development of preventive measures and treatments for cancers associated with environmental carcinogens.

- Topoisomerase I Studies : Research indicates that 4-NQO induces persistent topoisomerase I cleavage complexes, which are implicated in its selective activity toward certain cancer cell types, particularly those deficient in specific helicases like BLM .

- Antioxidant Response : Investigations into potential protective agents against 4-NQO toxicity have shown mixed results. For instance, antioxidants like resveratrol did not mitigate the genotoxic effects of 4-NQO in certain experimental setups .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-NQO in laboratory settings?

Researchers must wear protective equipment (gloves, lab coats, masks, and goggles) to avoid skin contact, inhalation, or ingestion. Store 4-NQO at -20°C in airtight, light-protected containers to prevent degradation . Work should be conducted in a fume hood, and spills must be cleaned using absorbent materials followed by ethanol or water rinses. Safety data sheets (SDS) emphasize avoiding dust formation and ensuring proper ventilation .

Q. How is 4-NQO typically administered in rodent carcinogenesis models, and what are the critical parameters for dose optimization?

- Administration routes : Oral (via drinking water) for inducing upper digestive tract tumors or subcutaneous injection for lung tumors .

- Dose optimization :

- Concentration ranges: 20–100 µg/mL in drinking water for 8–16 weeks .

- Monitoring body weight, survival rates, and tumor latency is critical to avoid systemic toxicity. Dose adjustments depend on strain-specific metabolic rates and tissue susceptibility .

Q. What in vitro assays are recommended for initial screening of 4-NQO's genotoxic effects?

Standard assays include:

- Ames test (bacterial reverse mutation) to detect frameshift or base-pair substitutions .

- Comet assay or γH2AX foci staining in mammalian cells to quantify DNA strand breaks .

- LC-MS/MS for identifying specific DNA adducts (e.g., 8-hydroxydeoxyguanosine) .

Advanced Research Questions

Q. What molecular mechanisms underlie 4-NQO's genotoxicity, and how do conflicting hypotheses impact experimental design?

4-NQO induces DNA damage via two proposed pathways:

- Direct DNA adduction : Formation of stable adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide) via nitro group reduction .

- ROS-mediated damage : Superoxide and hydroxyl radicals generated during metabolic activation cause oxidative base modifications . Experimental implications :

- Use antioxidants (e.g., NAC) or nitroreductase inhibitors to dissect mechanistic contributions .

- Employ knockout models (e.g., OGG1−/− for oxidative repair deficiency) to validate pathways .

Q. How can researchers resolve contradictions in data regarding 4-NQO's primary mode of action (e.g., nitroreductase activation vs. oxidative stress)?

- Comparative assays : Parallel experiments in Salmonella strains with/without nitroreductase activity (e.g., TA98 vs. TA98NR) .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) combined with ESR spectroscopy to quantify radical species .

- Transcriptomic profiling : RNA-seq to identify upregulated pathways (e.g., NQO1, SOD1) in exposed cells .

Q. How do structural modifications of 4-NQO influence its mutagenic potency, and what SAR principles guide analogue design?

- Critical substituents : The nitro (-NO₂) and N-oxide groups are essential for mutagenicity; removal or substitution (e.g., 4-aminoquinoline) abolishes activity .

- SAR insights :

- Electron-withdrawing groups at the 4-position enhance DNA binding .

- Planar aromatic structures improve intercalation potential (Table 3, ).

Q. What role do DNA repair pathways (e.g., NER) play in modulating cellular responses to 4-NQO?

- Nucleotide excision repair (NER) : Primary pathway for bulky adduct removal; XPA−/− cells show heightened sensitivity .

- Base excision repair (BER) : Critical for oxidative lesions; OGG1−/− models accumulate 8-OHdG .

- Experimental exploitation : Use repair-deficient cell lines (e.g., XPC) to study mutagenesis kinetics or screen for repair inhibitors .

Q. Methodological Considerations

Q. How should researchers validate 4-NQO-induced carcinogenesis models for reproducibility?

- Tissue specificity : Oral squamous cell carcinoma models require tongue mucosa exposure, while lung models use subcutaneous injection .

- Histopathological confirmation : H&E staining and biomarkers (e.g., Ki-67 for proliferation) to assess tumor progression .

- Positive controls : Compare with known carcinogens (e.g., DMBA) to calibrate response .

Q. What advanced techniques are used to map 4-NQO's reactive intermediates in biological systems?

Propriétés

IUPAC Name |

4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQDZJICGQWFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025780 | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES OR PLATES FROM ACETONE | |

CAS No. |

56-57-5 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.